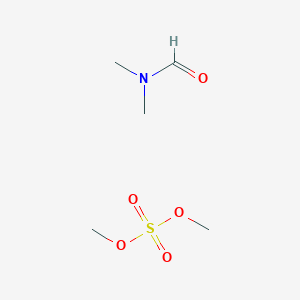
N-cyclopentyl-2-(N'-hydroxycarbamimidoyl)acetamide
Overview
Description
“N-cyclopentyl-2-(N’-hydroxycarbamimidoyl)acetamide” is a chemical compound. The molecule contains a total of 37 bonds. There are 16 non-H bonds, 2 multiple bonds, 3 rotatable bonds, 2 double bonds, 1 five-membered ring, 1 tertiary amide (aliphatic), 1 amidine derivative, 1 primary amine (aliphatic), and 1 hydroxyl group .
Molecular Structure Analysis
The molecular structure of “N-cyclopentyl-2-(N’-hydroxycarbamimidoyl)acetamide” includes a cyclopentyl group attached to an acetamide group with a hydroxycarbamimidoyl substituent . The empirical formula is C8H15N3O2 .Scientific Research Applications
Chemoselective Synthesis
N-cyclopentyl-2-(N'-hydroxycarbamimidoyl)acetamide and similar compounds have been explored for their utility in chemoselective synthesis processes. For example, the chemoselective monoacetylation of the amino group of 2-aminophenol to N-(2-hydroxyphenyl)acetamide has been carried out using immobilized lipase, demonstrating the potential of these compounds in the synthesis of antimalarial drugs (Magadum & Yadav, 2018).
Heterocyclic Synthesis
The chemical reactivity of similar acetamide derivatives has been systematically surveyed for their importance in the synthesis of heterocyclic systems. These compounds are crucial intermediates for creating various synthetically useful and novel heterocyclic systems (Gouda et al., 2015).
Pharmaceutical Synthesis
Compounds like this compound are explored for synthesizing pharmaceutical products. Novel reagents have been developed for generating N-alkylacetamide and carbamates, highlighting the versatility of these compounds in synthesizing natural and pharmaceutical products (Sakai et al., 2022).
Synthesis and Characterization
The synthesis and characterization of acetamide derivatives are critical for developing new pharmaceuticals and materials. For instance, the structural and cyto-genotoxic effects of paracetamol, an acetamide derivative, have been evaluated, demonstrating the diverse applications and the need for understanding these compounds' effects (Parolini et al., 2010).
properties
IUPAC Name |
(3Z)-3-amino-N-cyclopentyl-3-hydroxyiminopropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15N3O2/c9-7(11-13)5-8(12)10-6-3-1-2-4-6/h6,13H,1-5H2,(H2,9,11)(H,10,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTTYGOARUOOFQS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)CC(=NO)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC(C1)NC(=O)C/C(=N/O)/N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










![4-[(Cyclopropylamino)methyl]-2-methoxyphenol](/img/structure/B3340817.png)
![N-(4-{[4-(hydroxyimino)piperidin-1-yl]sulfonyl}phenyl)acetamide](/img/structure/B3340827.png)

![[2-(Difluoromethoxy)-3-ethoxyphenyl]methanol](/img/structure/B3340852.png)

![[2,4-Bis(difluoromethoxy)phenyl]methanol](/img/structure/B3340870.png)
![[4-(2-Methylpropyl)morpholin-2-yl]methanol](/img/structure/B3340882.png)